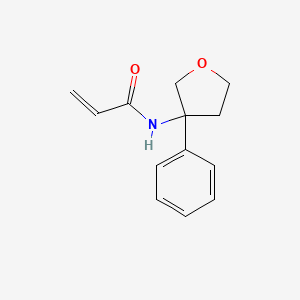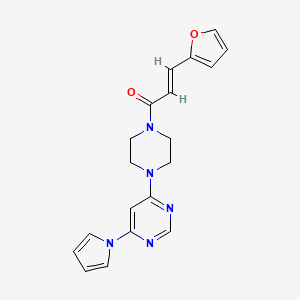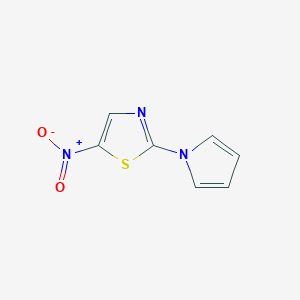
4-Chloro-4'-iodobiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-4’-iodobiphenyl is a chemical compound with the molecular formula C12H8ClI. It has a molecular weight of 314.55 . The IUPAC name for this compound is 4-chloro-4’-iodo-1,1’-biphenyl . It is a solid substance that is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 4-Chloro-4’-iodobiphenyl is 1S/C12H8ClI/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
4-Chloro-4’-iodobiphenyl is a solid substance . It has a boiling point of 147-148°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 4-Chloro-4'-iodobiphenyl has been utilized in various synthetic pathways. For instance, it is formed through the pyrolysis of biphenylene iodonium and has been used in the synthesis of different triphenylenes (Heaney & Lees, 1968). Additionally, this compound has shown utility in the synthesis of 2-alkynyl-7-azaindoles via palladium-catalyzed reactions, demonstrating its versatility in organic synthesis (Layek et al., 2009).
Metabolic Studies
- The metabolism of 4-Chloro-4'-iodobiphenyl has been studied in vivo using rats, providing insights into the metabolic pathways of iodinated aromatic compounds. This research showed how the compound is excreted and transformed in the body, which is crucial for understanding its behavior in biological systems (Sinsheimer & Shum, 1981).
Enzymatic Metabolism and Interaction
- The enzymatic metabolism of 4-Chloro-4'-iodobiphenyl has been explored, particularly focusing on its interaction with cytochrome P-450-dependent monooxygenases. This research is significant for understanding the detoxification processes and potential drug interactions in the liver (Parkinson & Safe, 1982).
Crystallographic and Structural Analysis
- The compound's role in crystal structures and its interactions with other molecules have been a subject of research. For example, its incorporation in the crystal structures of certain boronic acids has been analyzed to understand the molecular interactions and packing in crystals (Shimpi et al., 2007). Additionally, its participation in halogen bonding within crystal structures has been documented, providing insights into the fundamental aspects of crystal engineering and design (Pigge et al., 2006).
Influence on Hepatic Function
- The impact of 4-Chloro-4'-iodobiphenyl on hepatic function has been investigated, particularly in relation to its halogen substituents. Such studies are important for understanding the potential toxicological effects of halogenated compounds (Ecobichon et al., 1977).
Molecular Electronics and Photophysics
- The photophysical properties of related compounds, such as 4-cyano-4'-iodobiphenyl, have been studied for their potential applications in molecular electronics. These studies contribute to the development of novel materials for technological applications (Sumii et al., 2010).
Nonlinear Optical Materials
- Investigations into the hyperpolarizability and electronic properties of related compounds like 4-Methoxy-4'-Nitrobiphenyl have implications for the development of nonlinear optical materials. This research is crucial for advancing materials science, particularly in the field of photonics (Govindarasu & Kavitha, 2014).
Safety and Hazards
4-Chloro-4’-iodobiphenyl is classified as acutely toxic if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
1-chloro-4-(4-iodophenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClI/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHAMYGZDLHKMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-4'-iodobiphenyl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(2-(3,4-dimethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamido)piperidine-1-carboxylate](/img/structure/B2652054.png)
![butyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2652055.png)
![(E)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-3-methoxyphenyl]-2-[4-(trifluoromethoxy)phenyl]sulfonylprop-2-enenitrile](/img/structure/B2652056.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2652059.png)
![7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-2H-chromen-2-one](/img/structure/B2652060.png)

![N-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N'-phenylbenzene-1,4-diamine](/img/structure/B2652063.png)

![7-[(4-Bromophenyl)methoxy]-3-(3,4-dimethoxyphenyl)-5-hydroxychromen-4-one](/img/structure/B2652067.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2652069.png)


